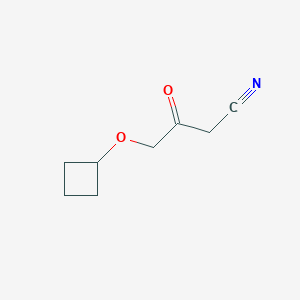

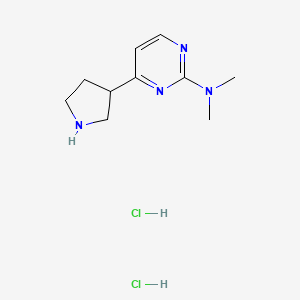

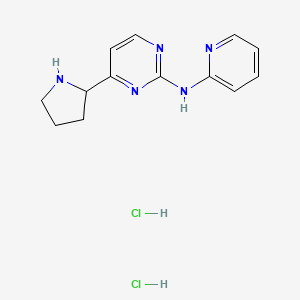

![molecular formula C8H7IN2 B1402768 8-Iodo-6-methylimidazo[1,2-a]pyridine CAS No. 955942-40-2](/img/structure/B1402768.png)

8-Iodo-6-methylimidazo[1,2-a]pyridine

Overview

Description

8-Iodo-6-methylimidazo[1,2-a]pyridine is a halogenated heterocycle with the empirical formula C8H7IN2 . Its molecular weight is 258.06 . It is a unique chemical provided to early discovery researchers .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 8-Iodo-6-methylimidazo[1,2-a]pyridine, often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A recent study described an NH2CN-promoted convergent integration of three self-sorting domino sequences for the construction of 6-iodo-3-methylthioimidazo[1,2-a]pyridines from aryl methyl ketones and 2-aminopyridines .Molecular Structure Analysis

The molecular structure of 8-Iodo-6-methylimidazo[1,2-a]pyridine can be represented by the SMILES stringCc1cc(I)c2nccn2c1 . The InChI key is SMRSBXOQYLSCEN-UHFFFAOYSA-N . Chemical Reactions Analysis

The reaction outcome of 8-Iodo-6-methylimidazo[1,2-a]pyridine is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis

8-Iodo-6-methylimidazo[1,2-a]pyridine is a solid . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved documents.Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been identified as significant compounds in the fight against tuberculosis (TB). These compounds exhibit activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The substitution at the C2 and C6 positions, such as in the compound 8-Iodo-6-methylimidazo[1,2-a]pyridine, has shown improved potency against both extracellular and intracellular Mycobacterium tuberculosis (Mtb) .

Metal-Free Synthesis in Medicinal Chemistry

The direct synthesis of imidazo[1,2-a]pyridines is crucial in medicinal chemistry due to their broad spectrum of biological activity. The metal-free synthesis approach is particularly important for creating eco-friendly and sustainable production methods. This compound serves as a key intermediate in the preparation of drugs and drug candidates .

Light-Sensitive Dyes and Optical Media

Imidazo[1,2-a]pyridine derivatives are utilized as light-sensitive dyes and in optical media for data storage. Their unique properties make them suitable for applications that require precise control over light-induced reactions .

Antimicrobial Activity

The halogenated derivatives of imidazo[1,2-a]pyridine, such as 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide, have demonstrated antimicrobial activity. This suggests potential applications in developing new antimicrobial agents .

Fluorescent Probes for Ion Detection

These compounds have been used as fluorescent probes for the in vitro and in vivo determination of mercury and iron ions. The specific structural features of imidazo[1,2-a]pyridine derivatives allow for selective and sensitive detection of these ions .

Pharmaceutical Ingredients

The imidazo[1,2-a]pyridine moiety is found in many active pharmaceutical ingredients. It is present in drugs such as zolimidine (antiulcer), zolpidem (for treating insomnia and brain dysfunctions), and saripidem (sedative and anxiolytic). The versatility of this scaffold makes it valuable in drug design .

Anticancer Research

Imidazo[1,2-a]pyridine derivatives are being explored for their anticancer properties. The design and synthesis of these compounds, such as 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, are evaluated for their potential as anticancer agents .

Safety And Hazards

properties

IUPAC Name |

8-iodo-6-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-6-4-7(9)8-10-2-3-11(8)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRSBXOQYLSCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CN=C2C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744288 | |

| Record name | 8-Iodo-6-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Iodo-6-methylimidazo[1,2-a]pyridine | |

CAS RN |

955942-40-2 | |

| Record name | 8-Iodo-6-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

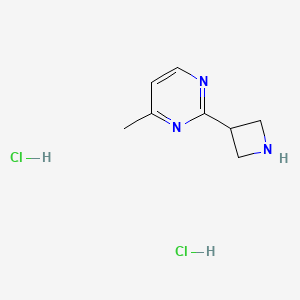

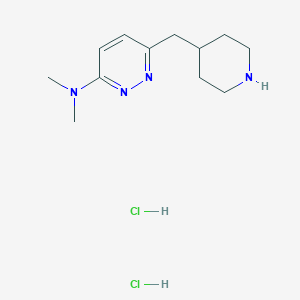

![2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt](/img/structure/B1402693.png)

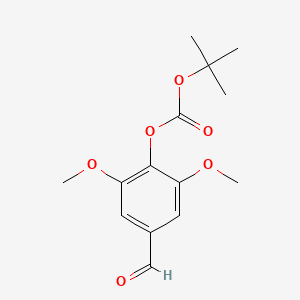

![2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1402695.png)

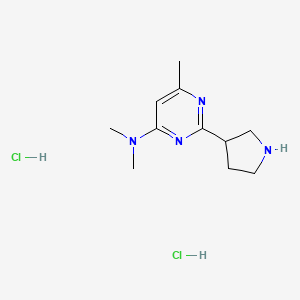

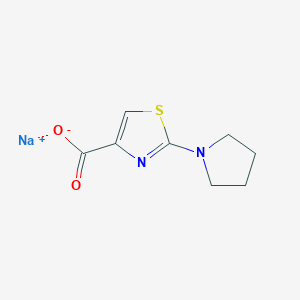

![4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402699.png)

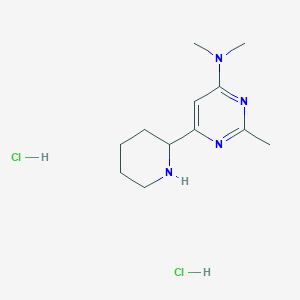

![4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1402707.png)